Netupitant D6
Overview
Description
Netupitant D6 is a deuterium-labeled version of Netupitant, a selective and orally active antagonist of the neurokinin-1 receptor. This compound is primarily used as an internal standard for the quantification of Netupitant in various analytical applications . The molecular formula of this compound is C30H26D6F6N4O, and it has a molecular weight of 584.63 g/mol .
Mechanism of Action
Target of Action
Netupitant D6, also known as Netupitant-d6, is a deuterium-labeled variant of Netupitant . The primary target of this compound is the neurokinin-1 (NK1) receptor . The NK1 receptor is part of the tachykinin family of receptors, which are broadly distributed in the central and peripheral nervous systems .
Mode of Action
This compound acts as a highly potent and selective antagonist of the NK1 receptor . It competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) . This inhibition of substance P mediated responses is the primary mode of action of this compound .
Biochemical Pathways
The action of this compound affects two major signaling pathways involved in the induction of vomiting . These are the neurokinin-1 (NK1) receptor pathway and the serotonin 3 (5-HT3) receptor pathway . By blocking the NK1 receptor, this compound inhibits the binding of substance P, a neuropeptide involved in the emetic response .
Pharmacokinetics
It is known that netupitant, the non-deuterated form of the compound, has a bioavailability of over 60% . It is mainly metabolized by CYP3A4 and also by CYP2D6 and CYP2C9 . The elimination half-life of Netupitant is approximately 88 hours . Given the structural similarity, it is reasonable to assume that this compound would have similar ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to the NK1 receptor, this compound can prevent the activation of the emetic reflex, thereby reducing nausea and vomiting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates of CYP3A4 may affect the metabolism of this compound . As this compound is a moderate inhibitor of CYP3A4, co-administration with drugs that are substrates of CYP3A4 may require dose adjustments
Biochemical Analysis
Biochemical Properties
Netupitant D6 interacts with the neurokinin-1 (NK1) receptor, acting as an insurmountable antagonist . It exhibits a high level of selectivity for the human NK1 receptor over other receptors, such as human NK2 and NK3, and rat NK1 . This interaction with the NK1 receptor is central to the role of this compound in biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with the NK1 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can decrease the maximal response to substance P-induced contractions in isolated guinea pig ileum .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the NK1 receptor, thereby inhibiting the receptor’s activity . This binding interaction blocks the activity of the endogenous tachykinin neuropeptide substance P (SP), which may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound dose-dependently reduced bladder contraction frequency in a statistically significant manner, both at 1 and 3 mg/kg .
Metabolic Pathways
This compound is involved in metabolic pathways related to the NK1 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: Netupitant D6 is synthesized through the deuteration of Netupitant. The process involves the incorporation of deuterium atoms into the molecular structure of Netupitant. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors where Netupitant is exposed to deuterium gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Netupitant D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Netupitant D6 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Netupitant: The non-deuterated version of Netupitant D6, used for similar applications but without the deuterium labeling.
Monohydroxy this compound: A derivative of this compound with a hydroxyl group, used in specific research applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in pharmacokinetic studies and quality control processes .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-XERRXZQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCN(CC4)C)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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